molecular formula C10H8N2O3 B080152 3-Phenyl-4-acetylsydnone CAS No. 13973-33-6

3-Phenyl-4-acetylsydnone

Cat. No. B080152
CAS RN: 13973-33-6
M. Wt: 204.18 g/mol
InChI Key: SLCBVFPDMGNJOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Phenyl-4-acetylsydnone and its derivatives has been explored through various methods. One approach involves the acetylation of phenyl- and alkyl-substituted compounds using acetic acid and polyphosphoric acid, resulting in high yields of acetyl derivatives (Nikam & Kappe, 2017). Additionally, the Friedel–Crafts acetylation of 3-phenylsydnone has been achieved using metal triflate catalysts, with indium triflate yielding the best results (Balaguer, Selhorst, & Turnbull, 2013).

Molecular Structure Analysis

The molecular structure of 3-Phenyl-4-acetylsydnone derivatives has been characterized, revealing intra- and intermolecular hydrogen bonds. The interplanar angle between the sydnone and benzene rings highlights the compound's structural features (Grossie, Harrison, & Turnbull, 2013).

Chemical Reactions and Properties

Sydnones, including 3-Phenyl-4-acetylsydnone, participate in various chemical reactions due to their mesoionic nature. The photochemical reactions of phenylsydnones have been studied, showing the formation of different heterocyclic compounds under irradiation conditions (Huseya, Chinone, & Ohta, 1972).

Physical Properties Analysis

The physical properties of 3-Phenyl-4-acetylsydnone derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configurations and substituents. The compound's solid-state structure has been elucidated through X-ray crystallography, revealing significant details about its geometry (Grossie, Harrison, & Turnbull, 2013).

Chemical Properties Analysis

The chemical behavior of 3-Phenyl-4-acetylsydnone is marked by its reactivity towards electrophilic and nucleophilic agents, as well as its participation in cycloaddition reactions. The electrochemical study of 3-phenyl-4-nitrosydnone, a related compound, provides insights into the electron transfer mechanisms and the influence of substituents on its redox properties (Kim, Youn-Geun Kim, & Soon-Jong Han, 1988).

Scientific Research Applications

  • Decarbonylation and Claisen-Schmidt Reactions : 3-Phenyl-4-acetylsydnone undergoes decarbonylation to form 3-substituted sydnones. Additionally, it participates in Claisen-Schmidt reactions with methyl ketones in basic solutions, demonstrating its reactivity and potential in organic synthesis (Hung et al., 1993).

  • Acetylation and Debromination : This compound can be acetylated using acetic anhydride in the presence of perchloric acid, leading to 4-acetyl-3-substituted sydnones. It also undergoes debromination in the presence of activated zinc powder, showing its utility in advanced organic transformations (Tien et al., 1992).

  • Electrochemical Studies : Electrochemical reduction studies of 3-Phenyl-4-nitrosydnone, a related compound, have been conducted, providing insights into the electron transfer mechanisms and potential applications in electrochemistry (Kim et al., 1988).

  • Synthesis of Heterocyclic Compounds : 3-Phenyl-4-acetylsydnone has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility as a building block in organic chemistry. This includes the synthesis of compounds with potential biological activities, like acetylcholinesterase inhibition (Madni et al., 2018).

  • Antimicrobial Activity : Some derivatives of 3-Phenyl-4-acetylsydnone have shown promising in vitro growth inhibitory activity against microbes, suggesting its potential in the development of new antimicrobial agents (Kavali & Badami, 2000).

  • Dye-Sensitized Solar Cells : Derivatives of 3-Phenyl-4-acetylsydnone have been studied for their effects on dye-sensitized solar cells (DSSC). They have shown to improve the performance of DSSC, indicating their potential in renewable energy applications (Ruien et al., 2015).

Future Directions

While specific future directions for 3-Phenyl-4-acetylsydnone were not found, the field of synthetic chemistry, which includes the study and synthesis of such compounds, is continuously evolving. A paper titled “The future directions of synthetic chemistry” discusses the future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis . The paper briefly discusses several future directions in synthetic chemistry, including the improvement of synthesis ability and the enhancement of synthesis applications .

properties

IUPAC Name

4-acetyl-3-phenyloxadiazol-3-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(13)9-10(14)15-11-12(9)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCBVFPDMGNJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(ON=[N+]1C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337122
Record name 3-Phenyl-4-acetylsydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4-acetylsydnone

CAS RN

13973-33-6
Record name 3-Phenyl-4-acetylsydnone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Citations

For This Compound
8
Citations
HJ Tien, ST Lin, GT Ong - Journal of the Chinese Chemical …, 1994 - Wiley Online Library
… Brominatlon of 3-aryl-4-acetylsydnones with potassium bromide and sulfuric acid (Typical procedure) To a stirred cold sulfuric acid solution of 3-phenyl-4acetylsydnone (0.5 g, 2.45 …
Number of citations: 3 onlinelibrary.wiley.com
WJ Hung, HJ Tien, TM Chou, LL Tien… - Journal of the Chinese …, 1993 - Wiley Online Library
… Iyte was a solution of 3-phcnyl-4-formylsydnone (0.38 g, 2 mrnol) and 3-phenyl-4-acetylsydnone (0.40 g, 2 mmol) in ethanol (95%, 50 mL) containing sodium perchlorate (1.84 g, 15 …
Number of citations: 4 onlinelibrary.wiley.com
RA Coburn, JP O'Donnell - The Journal of Organic Chemistry, 1972 - ACS Publications
… the comparative results of the rate of disappearance of a representative selection of sydno [3,4-a jquinoxalines in aqueous alkali together with 3-phenyl-4acetylsydnone (14). The rate of …
Number of citations: 15 pubs.acs.org
FW McLafferty, MA Busch, KS Kwok, BA Meyer… - Mass Spectrometry and …, 1974 - Springer
We have recently described 1,2 a self-training interpretive and retrieval system (STIRS) for computer interpretation of mass spectra which utilizes directly data of all available reference …
Number of citations: 1 link.springer.com
N Suciu, G Mihai - Tetrahedron, 1968 - Elsevier
… In the case of acetyl chloride small amounts of 3-phenyl 4-acetylsydnone (VII) could be isolated and this compound gave the carbinol Via when treated with I. This fact proves that …
Number of citations: 5 www.sciencedirect.com
LH Wang, HJ Tien - … -CHINESE INSTITUTE OF …, 1993 - CHINESE INST CHEM ENGINEERS
Number of citations: 0
LL Tien, CK Wub - Journal of the Chinese Chemical Society, 1993
Number of citations: 0
田憲儒 - 化學, 1977 - airitilibrary.com
使用85%磷酸做為醯化反應的觸媒,合成了四種4-乙醯基雪梨酮;即為3-苯基-4-乙醯基雪梨酮,3-苄基-4-乙醯基雪梨酮,3-隣-甲苯基-4-乙醯基雪梨酮和3-對-甲苯基-4乙醯基雪梨酮,其中後兩者為新…
Number of citations: 0 www.airitilibrary.com

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